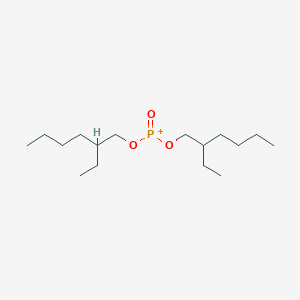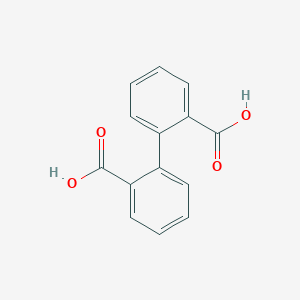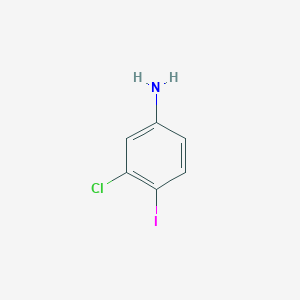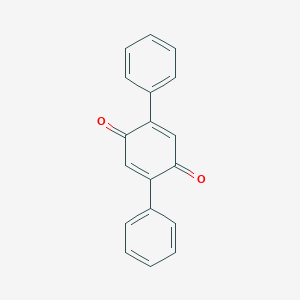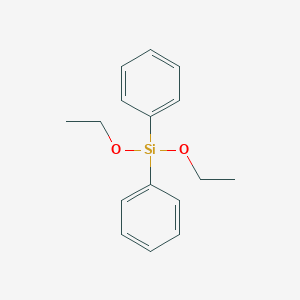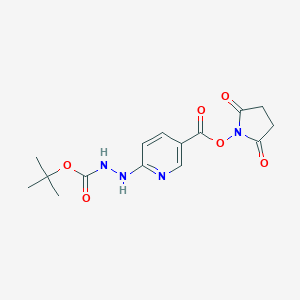
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate is a complex organic compound with the molecular formula C₁₅H₁₈N₄O₆ and a molecular weight of 350.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is often used in the synthesis of biological molecular probes . These probes can be designed to target a variety of biological structures, depending on the specific needs of the research.
Mode of Action
Succinimidyl-N-Boc-hynic is a versatile organic synthesis intermediate. It contains an amine group, a succinimide group, and a tert-butoxycarbonyl group . These functional groups provide it with a wide range of reactivity and flexibility in organic synthesis. Succinimidyl-N-Boc-hynic can react with various amino acids to form stable peptide bonds .
Pharmacokinetics
It’s known that this compound has good stability and can be stored at room temperature for a long time
Action Environment
Environmental factors can influence the action, efficacy, and stability of Succinimidyl-N-Boc-hynic. For instance, it is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability . The reaction conditions, such as temperature and pH, can also influence the efficiency of its reactions with other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often employed to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Succinimidyl 6-Boc-hydrazinopyridine-3-carboxylate
- Succinimidyl-6-Boc-hydrazinonicotinate
- NHS-Hynic-Boc
- Succinimidyl-6-boc-hydrazinonicotinic acid
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable as an intermediate in organic synthesis and as a tool in biochemical research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-5-4-9(8-16-10)13(22)25-19-11(20)6-7-12(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWZJVJAIAVOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571768 | |
| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-26-2 | |
| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Succinimidyl-N-Boc-hynic in the development of the imaging agent described in the research paper?
A1: Succinimidyl-N-Boc-hynic acts as a bifunctional chelator, facilitating the attachment of a radioactive technetium-99m (99mTc) isotope to the peptide Bombesin. Specifically, it forms a stable complex with 99mTc through the HYNIC moiety. The succinimidyl group allows for conjugation to the lysine residue (Lys3) of the Bombesin analog. This conjugation strategy, using Succinimidyl-N-Boc-hynic, enables the creation of a 99mTc-labeled Bombesin analog, 99mTc-EDDA/HYNIC-[Lys3]-bombesin, suitable for imaging gastrin-releasing peptide receptor-positive tumors [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


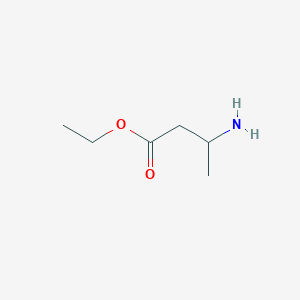

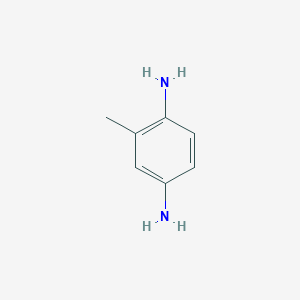
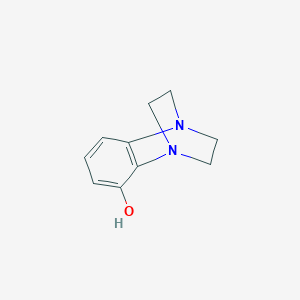
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

